molecular formula C14H19N3O7S B075736 Deacetylcephalosporin C CAS No. 1476-46-6

Deacetylcephalosporin C

Cat. No. B075736
CAS RN: 1476-46-6
M. Wt: 373.38 g/mol
InChI Key: XWCFYHBHOFBVIV-JWKOBGCHSA-N
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Description

Deacetylcephalosporin C is a 3-hydroxymethylcephalosporin having a (5-amino-5-carboxypentanoyl)amino group at the 7-position . It is a natural product found in Sarocladium strictum and Euglena gracilis .


Synthesis Analysis

The key enzymes for the biosynthesis of penicillin and cephalosporin are isopenicillin N synthase (IPNS) and DAOCS, respectively . First, three amino acids, -α-aminoadipic acid, -valine, were condensed to form LLD-ACV (d- -α-aminoadipyl- -valine) tripeptide under the catalysis of non-ribosomal peptide LLD-ACV synthase . IPNS catalyzes the cyclic production of isopenicillin N from ACV tripeptide, which is then isomerized to penicillin N by isopenicillin N isomerase . DAOCS catalyzes the five-member thiazole of penicillin N to oxidative cyclization to form a six-member dihydrothiazide ring of cephalosporin, which will generate DAOC . Next, DAOC hydroxylation leads to deacetylation of cephalosporin C (DAC), which is formed by DAC acetylation .


Molecular Structure Analysis

The molecular formula of Deacetylcephalosporin C is C14H19N3O7S . The IUPAC name is (6 R ,7 R )-7- [ [ (5 R )-5-amino-5-carboxypentanoyl]amino]-3- (hydroxymethyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic acid .


Chemical Reactions Analysis

DAOCS catalyzes the five-member thiazole of penicillin N to oxidative cyclization to form a six-member dihydrothiazide ring of cephalosporin, which will generate DAOC . Next, DAOC hydroxylation leads to deacetylation of cephalosporin C (DAC), which is formed by DAC acetylation .


Physical And Chemical Properties Analysis

The molecular weight of Deacetylcephalosporin C is 373.38 g/mol .

Scientific Research Applications

  • Biosynthesis and Enzymatic Activity : Deacetylcephalosporin C acetyltransferase (DAC-AT) catalyzes the final step in cephalosporin C biosynthesis. Its structural analysis helps understand the reaction mechanism involved in acetyl transfer, a crucial aspect of cephalosporin C production (Lejon, Ellis, & Valegård, 2008).

  • Gene Expression for Enhanced Production : Expression of the cefG gene, which encodes DAC-AT, is a limiting factor in Acremonium chrysogenum for cephalosporin biosynthesis. Enhancing the expression of this gene could increase cephalosporin production (Gutiérrez et al., 1997).

  • Substrate Selectivity : Research on Deacetoxycephalosporin/deacetylcephalosporin C synthase (DAOC/DACS) reveals insights into controlling substrate and reaction selectivity. This has implications for the efficient biosynthesis of cephalosporin C (Lloyd et al., 2004).

  • Biotransformation for Semisynthetic Cephalosporins : Modified Deacetylcephalosporin C Synthase (DACS) shows potential for the biotransformation of semisynthetic cephalosporins. This approach can be cost-effective for manufacturing intermediates like 7-amino-cephalosporanic acid (7ACA) and hydroxymethyl-7-amino-cephalosporanic acid (HACA) from less expensive substrates (Balakrishnan et al., 2016).

  • Enzyme Purification and Expression : High-level expression and purification studies of deacetoxycephalosporin C/deacetylcephalosporin C synthase provide insights into producing this enzyme in a highly active form, important for industrial applications (Baldwin et al., 1992).

  • Genetic Engineering for Enhanced Production : Cloning and disruption of the cefG gene, encoding acetyl coenzyme A: deacetylcephalosporin C o-acetyltransferase, in Acremonium chrysogenum, and its impact on cephalosporin production has been studied, providing a genetic engineering approach to optimize antibiotic production (Matsuda et al., 1992).

Future Directions

In the future, double or triple mutations should be constructed at the C-terminal of scDAOCS, which may contribute to the construction of scDAOCS mutant and further improve enzyme activity . The efficacy and industrial scalability of one of the selected variants, CefF GOS, were demonstrated in a process showing complete bioconversion of 18 g/liter of cephalosporin G into deacetylcephalosporin G (DAG) in about 80 min and showed reproducible results at higher substrate concentrations as well .

properties

IUPAC Name

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/t7-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCFYHBHOFBVIV-JWKOBGCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933157
Record name 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deacetylcephalosporin C

CAS RN

1476-46-6
Record name Deacetylcephalosporin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1476-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deacetylcephalosporin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
962
Citations
JDA Jeffery, EP Abraham, GGF Newton - Biochemical Journal, 1961 - ncbi.nlm.nih.gov
… of the properties of deacetylcephalosporin C (I; R=-OH). Deacetylcephalosporin C appeared to be … The conversion of cephalo-sporin C into deacetylcephalosporin C in netutral aqueous …
Number of citations: 103 www.ncbi.nlm.nih.gov
Y Fujisawa, K Kitano, T Kanzaki - Agricultural and Biological …, 1975 - Taylor & Francis
Deacetylcephalosporin C negative mutants, lacking a certain step in the pathway of deacetylcephalosporin C biosynthesis, were obtained from the deacetylcephalosporin C producing …
Number of citations: 26 www.tandfonline.com
S Lejon, J Ellis, K Valegård - Journal of molecular biology, 2008 - Elsevier
… Deacetylcephalosporin C acetyltransferase (DAC-AT) catalyses the last step in the … of the acetyl group to deacetylcephalosporin C through a suggested tetrahedral transition state. …
Number of citations: 38 www.sciencedirect.com
JE Baldwin, KC Goh, CJ Schofield - The Journal of Antibiotics, 1992 - jstage.jst.go.jp
Fujisawa and co-workers have reported the generation of mutants, derived from C. acremonium ATCC14553, in which the terminal acetyl transfer step was blocked. Someof these …
Number of citations: 19 www.jstage.jst.go.jp
MD Lloyd, SJ Lipscomb, KS Hewitson… - Journal of Biological …, 2004 - ASBMB
… , and hydroxylation of the latter to give deacetylcephalosporin C. The enzyme is closely related to … The M306I mutation abolished hydroxylation of deacetylcephalosporin C, whereas the …
Number of citations: 39 www.jbc.org
S Gutiérrez, J Velasco, FJ Fernandez… - Journal of …, 1992 - Am Soc Microbiol
The gene (cefG) encoding the acetyl coenzyme A:deacetylcephalosporin C acetyltransferase of Cephalosporium acremonium (synonym Acremonium chrysogenum) C10 has been …
Number of citations: 114 journals.asm.org
Y Fujisawa, SH Shirafuji… - Agricultural and Biological …, 1975 - academic.oup.com
… The product formed from cephalosporin C by the enzyme reaction was proved to be deacetylcephalosporin C by physical and chemical analyses and chromatographic behaviors. …
Number of citations: 27 academic.oup.com
PD Singh, PC WARD, JS Wells, CM RICCA… - The Journal of …, 1982 - jstage.jst.go.jp
… direct evidence for the role of deacetoxycephalosporin C in cephalosporin C biosynthesis by demonstrating the conversion of deacetoxycephalosporin C to deacetylcephalosporin C …
Number of citations: 27 www.jstage.jst.go.jp
RV Ullán, S Campoy, J Casqueiro, FJ Fernández… - Chemistry & Biology, 2007 - cell.com
… secreted significant amounts of deacetylcephalosporin C, but … accumulate intracellularly deacetylcephalosporin C and, in … synthesize true deacetylcephalosporin C and cephalosporin …
Number of citations: 47 www.cell.com
Y Fujisawa, T Kanzaki - Agricultural and Biological Chemistry, 1975 - Taylor & Francis
… catalizes acetylation of deacetylcephalosporin C to cephalosporin C, … -free extracts of deacetylcephalosporin C-producing mutants … These results indicate that deacetylcephalosporin C …
Number of citations: 50 www.tandfonline.com

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